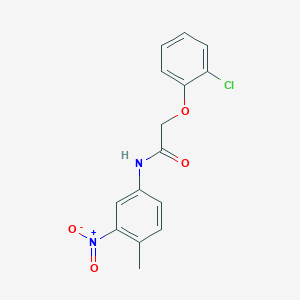

![molecular formula C21H22N2O2 B5537192 2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)

2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical "2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione" belongs to a class of compounds known for their diverse chemical and pharmacological properties. Isoindole-1,3-dione derivatives are of significant interest in organic chemistry due to their structural complexity and potential biological activity.

Synthesis Analysis

The synthesis of isoindole derivatives can be achieved through various methods. One approach involves the reaction of primary amines with compounds such as 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene to afford intermediates that can be oxidized to form benzo[f]isoindole-4,9-diones (Claessens, Jacobs, Van Aeken, Tehrani, & De Kimpe, 2008). Another relevant synthesis pathway involves the hydrogenation of specific diones to produce compounds with high enantiomeric excess (Bisset, Shiibashi, Desmond, Dishington, Jones, Clarkson, Ikariya, & Wills, 2012).

Molecular Structure Analysis

The molecular structure of isoindole-1,3(2H)-dione derivatives is characterized by planarity in the isoindole dione group and specific orientations relative to substituent groups. Crystallographic studies reveal weak C—H⋯O interactions and C—H⋯π interactions, contributing to the compound's stability and reactivity (Tariq, Noreen, Tahir, Ahmad, & Fayyaz-ur-Rehman, 2010).

Scientific Research Applications

Synthesis and Molecular Structure

Research in organic chemistry often focuses on the synthesis of novel compounds for various applications, including pharmaceuticals and materials science. One study presents the synthesis of benzo[f]isoindole-4,9-diones, starting from specific bromomethyl and primary amines reactions, demonstrating a method that could be analogous in synthesizing related compounds like "2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione" (Claessens et al., 2008).

Photophysical Properties

Another area of interest is the investigation of photophysical properties of novel phthalimide derivatives. A study on a phthalimide derivative containing an isoindole moiety explores solvatochromic behavior, dipole moments, and chemical stability, which are crucial for developing photostable fluorescent dyes or sensors (Akshaya et al., 2016).

Crystal Engineering and Hydrogen Bonding

The hydrogen bonding and crystal engineering of piperazine derivatives, including 1,4-piperazine-2,5-diones, have been studied to understand their association in solution and crystalline forms. This research is fundamental for designing materials with specific physical properties, such as solubility or stability (Weatherhead-Kloster et al., 2005).

Safety and Hazards

properties

IUPAC Name |

2-[(4-benzylpiperidin-1-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)15-22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBIROKKMMJCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-benzylpiperidin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

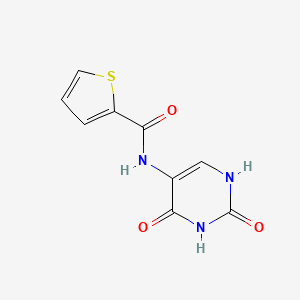

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)

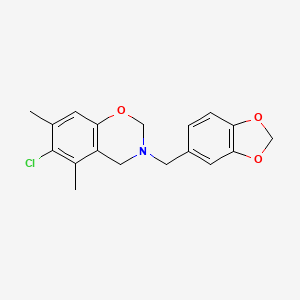

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)

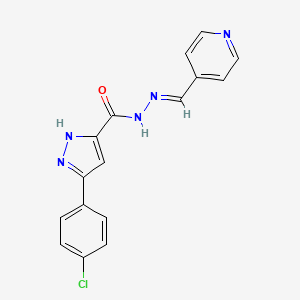

![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)

![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)